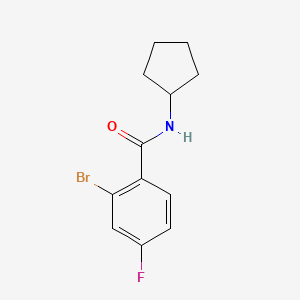
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one, commonly known as DHM, is a natural flavonoid compound found in the Japanese raisin tree (Hovenia dulcis). DHM has been studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption.
作用機序
DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM may also help to reduce inflammation and oxidative stress in the liver, which can contribute to liver damage.
Biochemical and Physiological Effects:
DHM has been shown to have a number of biochemical and physiological effects, including:
- Protecting the liver from damage caused by alcohol and other toxins
- Reducing the severity of hangover symptoms
- Regulating the activity of enzymes and proteins involved in liver function and alcohol metabolism
- Reducing inflammation and oxidative stress in the liver
- Exhibiting anti-inflammatory, antioxidant, and anticancer properties
実験室実験の利点と制限
DHM has a number of advantages and limitations for lab experiments. Advantages include its natural origin, low toxicity, and potential health benefits. Limitations include its limited availability, variability in purity and potency, and potential interactions with other compounds.
将来の方向性
There are a number of future directions for research on DHM, including:
- Further investigation of DHM's mechanism of action and its effects on liver function and alcohol metabolism
- Clinical trials to determine the efficacy and safety of DHM for liver protection and hangover relief
- Exploration of DHM's potential as a therapeutic agent for other conditions, such as cancer and inflammation
- Development of more efficient and cost-effective methods for synthesizing DHM
- Investigation of potential interactions between DHM and other compounds, such as drugs and dietary supplements
In conclusion, DHM is a natural flavonoid compound found in the Japanese raisin tree that has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM has a number of biochemical and physiological effects, including liver protection, hangover relief, and anti-inflammatory and antioxidant properties. DHM has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on DHM, including further investigation of its mechanism of action and potential therapeutic applications.
合成法
DHM can be synthesized from the bark of the Japanese raisin tree, which contains dihydromyricetin (DHM's precursor). The bark is extracted with ethanol, and the resulting extract is purified and subjected to acid hydrolysis to yield DHM.
科学的研究の応用
DHM has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. Research has shown that DHM can protect the liver from damage caused by alcohol and other toxins, and can also help to reduce the severity of hangover symptoms. Additionally, DHM has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
特性
IUPAC Name |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

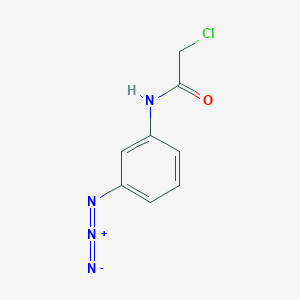

![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
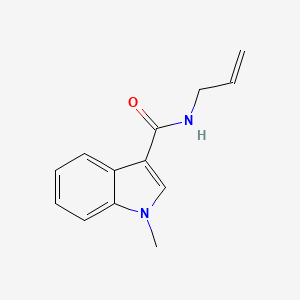
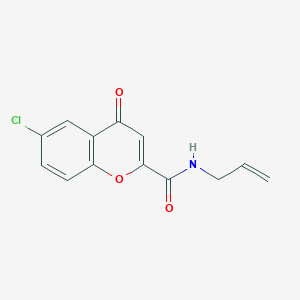
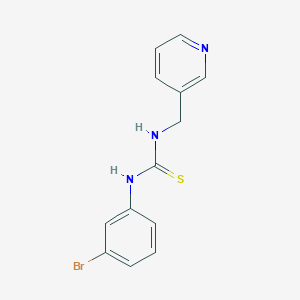
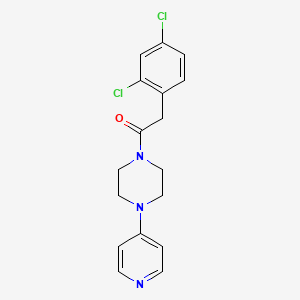
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
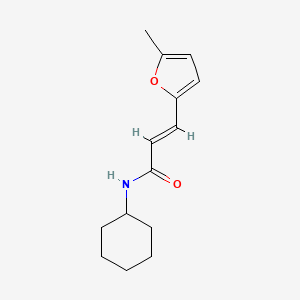
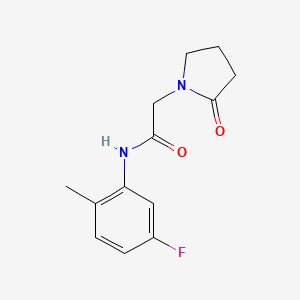
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
